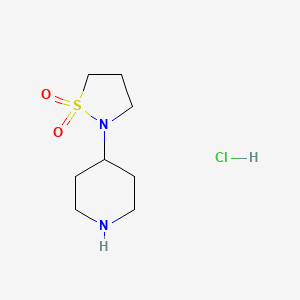

N-(哌啶-4-基)-1,3-丙烷磺酰胺 盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(Piperidine-4-yl)-1,3-propanesultam hydrochloride” is a compound that contains a piperidine nucleus . Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Synthesis Analysis

The synthesis of piperidine derivatives often involves the reductive amination of a ketone or aldehyde with ammonia using a catalyst . In the case of “N-(Piperidine-4-yl)-1,3-propanesultam hydrochloride”, the specific synthesis process is not mentioned in the available resources.Molecular Structure Analysis

Piperidine is a six-membered heterocyclic compound that includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . The specific molecular structure of “N-(Piperidine-4-yl)-1,3-propanesultam hydrochloride” is not provided in the available resources.Chemical Reactions Analysis

Piperidine derivatives are involved in a variety of intra- and intermolecular reactions leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The specific chemical reactions involving “N-(Piperidine-4-yl)-1,3-propanesultam hydrochloride” are not mentioned in the available resources.科学研究应用

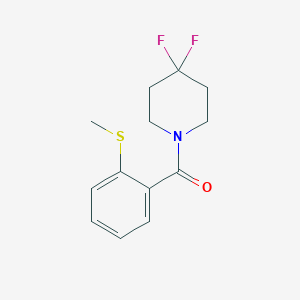

- Applications : Researchers have explored the synthesis of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These compounds serve as potential drug candidates due to their diverse pharmacological activities .

- Recent Advances : Novel synthetic and natural piperidines have been investigated for their biological evaluation and potential as drug leads. Researchers aim to discover new therapeutic agents containing the piperidine moiety .

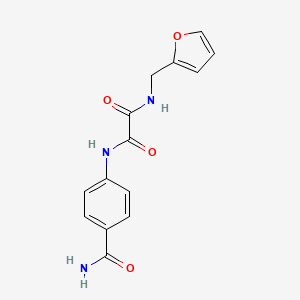

- Compound Relevance : 2-(Piperidin-4-yl)acetamides have been identified as potent inhibitors of sEH with anti-inflammatory activity. These compounds stabilize endogenous epoxyeicosatrienoic acids, which are essential anti-inflammatory mediators .

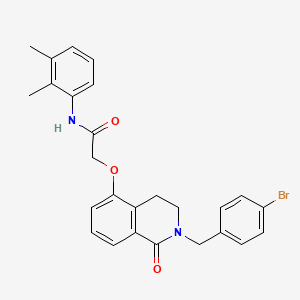

- Research Findings : A series of N-(piperidine-4-yl) benzamide compounds demonstrated cytotoxic effects against cancer cells. The presence of specific functional groups (e.g., halogen, carboxyl, nitro, or methyl) on the benzamide ring enhanced their potency .

- sEH Inhibitors : Researchers have developed benzohomoadamantane-based amides as potent inhibitors of sEH. These compounds exhibit excellent inhibitory potency and may have therapeutic implications .

- Advancements : Recent studies focus on efficient methods for synthesizing substituted piperidines. Multicomponent reactions and one-pot functionalization of unsaturated intermediates are areas of interest .

Medicinal Chemistry and Drug Design

Anti-Inflammatory Agents

Anticancer Compounds

Chemical Biology and Enzyme Inhibition

Multicomponent Reactions and Synthetic Strategies

作用机制

未来方向

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “N-(Piperidine-4-yl)-1,3-propanesultam hydrochloride”, is an important task of modern organic chemistry .

属性

IUPAC Name |

2-piperidin-4-yl-1,2-thiazolidine 1,1-dioxide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2S.ClH/c11-13(12)7-1-6-10(13)8-2-4-9-5-3-8;/h8-9H,1-7H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJAITMRKBCUJGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2CCNCC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Piperidine-4-yl)-1,3-propanesultam hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2735335.png)

![1-(4-Methoxyphenyl)sulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2735342.png)

![N-[(4R,5S)-6-Oxaspiro[4.5]decan-4-yl]prop-2-enamide](/img/structure/B2735348.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2735355.png)